molecular formula C8H6N2O2 B1590005 1,5-Naphthyridine-4,8-diol CAS No. 28312-61-0

1,5-Naphthyridine-4,8-diol

Cat. No.: B1590005
CAS No.: 28312-61-0
M. Wt: 162.15 g/mol
InChI Key: HIFGQHDKDFDJPC-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-4,8-diol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a bicyclic structure consisting of two fused pyridine rings with hydroxyl groups at the 4 and 8 positions. The presence of nitrogen atoms in the ring system imparts unique chemical properties, making it an important compound in medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

1,5-Naphthyridine-4,8-diol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its reactivity and biological activity . The compound’s ability to interact with nucleophilic and electrophilic reagents further underscores its versatility in biochemical processes . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been reported to exhibit cytotoxic activity against various tumor cell lines, including murine colon carcinoma and murine mammary carcinoma . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways and gene expression. Furthermore, this compound can influence cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . The compound’s ability to form metal complexes also plays a role in its biological activity, as these complexes can inhibit or activate enzymes involved in critical biochemical pathways . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-tumor activity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biological activity . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within cells . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transport proteins can influence its bioavailability and efficacy in various biological contexts .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-4,8-diol can be synthesized through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds with glycerol using catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate . Another approach is the Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial for efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-4,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used under basic or acidic conditions.

    Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, substituted naphthyridines, and complex heterocyclic structures.

Comparison with Similar Compounds

1,5-Naphthyridine-4,8-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which contribute to its diverse reactivity and wide range of applications.

Properties

IUPAC Name

1,5-dihydro-1,5-naphthyridine-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-5-1-3-9-8-6(12)2-4-10-7(5)8/h1-4H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFGQHDKDFDJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492599
Record name 1,5-Dihydro-1,5-naphthyridine-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28312-61-0
Record name 1,5-Dihydro-1,5-naphthyridine-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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